molecular formula C12H28Cl2N2O2S B2392860 3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride CAS No. 1052540-44-9

3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride

Cat. No.: B2392860
CAS No.: 1052540-44-9
M. Wt: 335.33
InChI Key: MUFXGSAHLHXLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride is a chemical compound with the molecular formula C12H26N2O2S.2ClH. It is known for its unique structure, which includes a thiolane ring and bis(propan-2-yl)amino groups. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride typically involves the reaction of bis(propan-2-yl)amine with ethylene diamine, followed by cyclization to form the thiolane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-Dioxidotetrahydro-3-thienyl)-N,N-diisopropyl-1,2-ethanediamine dihydrochloride
  • Bis(propan-2-yl)amine derivatives

Uniqueness

3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride is unique due to its specific thiolane ring structure and the presence of bis(propan-2-yl)amino groups. These structural features confer distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2S.2ClH/c1-10(2)14(11(3)4)7-6-13-12-5-8-17(15,16)9-12;;/h10-13H,5-9H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFXGSAHLHXLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC1CCS(=O)(=O)C1)C(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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